3-(5-Fluoro-2-methylphenoxy)propan-1-amine
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Overview
Description
3-(5-Fluoro-2-methylphenoxy)propan-1-amine is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an amine group attached to a phenoxypropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenoxy)propan-1-amine typically involves the reaction of 5-fluoro-2-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloropropane, displacing the chloride ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenoxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
3-(5-Fluoro-2-methylphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a similar phenoxypropan-1-amine structure but with a trifluoromethyl group instead of a single fluorine atom.
Norfluoxetine: A metabolite of fluoxetine with similar structural features.
Uniqueness
3-(5-Fluoro-2-methylphenoxy)propan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and methyl group can affect its binding affinity and selectivity for molecular targets, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-8-3-4-9(11)7-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
USUXDJGIFQKGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OCCCN |
Origin of Product |
United States |
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